molecular formula C24H23ClN2O4 B2736324 2-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-5-(2-oxo-2-phenylethoxy)-4H-pyran-4-one CAS No. 898442-41-6

2-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-5-(2-oxo-2-phenylethoxy)-4H-pyran-4-one

Cat. No.: B2736324
CAS No.: 898442-41-6
M. Wt: 438.91
InChI Key: RZNULKHTMJDBCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-5-(2-oxo-2-phenylethoxy)-4H-pyran-4-one is a useful research compound. Its molecular formula is C24H23ClN2O4 and its molecular weight is 438.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interaction Studies

Studies on compounds with piperazine derivatives have focused on molecular interaction with specific receptors. For instance, research on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor provides insights into molecular orbital methods and conformational analysis for understanding receptor-ligand interactions (Shim et al., 2002).

Anticonvulsant and Antimicrobial Activities

Compounds similar to the one have been synthesized to evaluate their potential anticonvulsant and antimicrobial activities. A study on 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives has shown promising results in in vivo anticonvulsant activity tests and in vitro antimicrobial activity tests, suggesting a potential for scientific research applications in these areas (Aytemir et al., 2004).

Genotoxicity Studies

Research on genotoxicity potential of related compounds, such as 2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine, provides valuable information on the safe handling and environmental impact of such compounds. These studies focus on understanding the metabolic activation and its implications for DNA interactions, which is crucial for developing safer chemicals for various applications (Kalgutkar et al., 2007).

Synthesis and Structure-Activity Relationship (SAR) Studies

The synthesis and evaluation of novel compounds with structural similarities, focusing on their biological activities, offer insights into designing more effective and selective agents for various scientific purposes. Studies on novel quinazolinone derivatives and their antimicrobial activity highlight the importance of structural modifications to enhance activity and specificity (Habib et al., 2013).

Properties

IUPAC Name

2-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-5-phenacyloxypyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2O4/c25-19-7-4-8-20(13-19)27-11-9-26(10-12-27)15-21-14-22(28)24(17-30-21)31-16-23(29)18-5-2-1-3-6-18/h1-8,13-14,17H,9-12,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNULKHTMJDBCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)C(=CO2)OCC(=O)C3=CC=CC=C3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.